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Compound of Interest

2-amino-2-(4-bromophenyl)acetic

Acid

Cat. No.: B167152

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
amino-2-(4-bromophenyl)acetic acid, a non-proteinogenic amino acid of interest in medicinal
chemistry and drug development. Due to the limited availability of published experimental
spectra for this specific compound, this guide combines expected values derived from
spectroscopic principles and data from analogous compounds with general experimental
protocols.

Introduction

2-amino-2-(4-bromophenyl)acetic acid is a derivative of phenylglycine, featuring a bromine
atom at the para position of the phenyl ring. This structural modification can significantly
influence the biological activity and pharmacokinetic properties of molecules incorporating this
scaffold. Accurate and thorough spectroscopic characterization is paramount for confirming the
identity, purity, and structure of this compound in any research or development setting. The
molecular formula for 2-amino-2-(4-bromophenyl)acetic acid is CsHsBrNO:z and its molecular
weight is 230.06 g/mol .[1][2]

Spectroscopic Data Summary

The following tables summarize the expected quantitative data for the spectroscopic analysis of
2-amino-2-(4-bromophenyl)acetic acid. These values are based on established principles of
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spectroscopy and comparison with structurally similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectral Data

Chemical Shift ()

Multiplicity Integration Assignment
pPpm
~7.5 Doublet 2H Aromatic (ortho to Br)
~7.3 Doublet 2H Aromatic (meta to Br)
~5.0 Singlet 1H a-CH
Variable Broad Singlet 2H -NH:z
Variable Broad Singlet 1H -COOH
Table 2: Predicted 3C NMR Spectral Data
Chemical Shift (6) ppm Assignment

~173 C=0 (Carboxyl)
~138 Aromatic (C-Br)
~132 Aromatic (CH)
~129 Aromatic (CH)
~122 Aromatic C (ipso to Ca)
~57 a-C
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
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Wavenumber (cm~?) Intensity Assignment

3400-2500 Broad O-H stretch (Carboxylic acid)
3300-3000 Medium N-H stretch (Amine)
3100-3000 Medium Aromatic C-H stretch

~1700 Strong C=0 stretch (Carboxylic acid)
~1600, ~1480 Medium-Strong Aromatic C=C stretch

~1590 Medium N-H bend (Amine)

~1070 Strong C-Br stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/z Ratio Relative Intensity Assignment

[M]*, Molecular ion (with 7°Br/

229/231 High ,
81Br isotope pattern)

[M-COOH]*, Loss of carboxyl
group

184/186 Medium

104 Medium [C7HeBr]*

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for the structural elucidation of 2-amino-2-(4-
bromophenyl)acetic acid.

Methodology:
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e Sample Preparation:

o

Weigh approximately 5-10 mg of 2-amino-2-(4-bromophenyl)acetic acid.

Due to the zwitterionic nature of amino acids, they often exhibit poor solubility in common
NMR solvents like chloroform-d (CDCls). A more suitable solvent would be dimethyl
sulfoxide-de (DMSO-ds) or deuterium oxide (D20). If using D20, be aware that the labile
amine (-NH2) and carboxylic acid (-COOH) protons will exchange with deuterium and will
not be observed in the *H NMR spectrum.

Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a
standard 5 mm NMR tube.

Ensure complete dissolution by gentle vortexing or sonication.

e Instrument Parameters (*H NMR):

Spectrometer: 400 MHz or higher field NMR spectrometer.
Pulse Program: Standard single-pulse sequence.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64, depending on sample concentration.

Reference: Tetramethylsilane (TMS) at 0 ppm or the residual solvent peak (e.g., DMSO at
~2.50 ppm).

e Instrument Parameters (33C NMR):

o Spectrometer: 100 MHz or higher, corresponding to the proton frequency.

o Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

o Acquisition Time: 1-2 seconds.
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o Relaxation Delay: 2-5 seconds.

o Number of Scans: 1024-4096, as 13C has a low natural abundance.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the 2-amino-2-(4-bromophenyl)acetic
acid molecule.

Methodology (Attenuated Total Reflectance - ATR):
e Sample Preparation:

o Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable
solvent (e.g., isopropanol) and allowing it to dry completely.

o Place a small amount (a few milligrams) of the solid 2-amino-2-(4-bromophenyl)acetic
acid powder directly onto the ATR crystal.

o Data Acquisition:

Lower the ATR press to ensure firm and even contact between the sample and the crystal.

[e]

o

Record a background spectrum of the empty, clean ATR crystal.

[¢]

Acquire the sample spectrum over the range of 4000-400 cm™1.

o

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

The final spectrum is presented in terms of transmittance or absorbance.

[e]

Mass Spectrometry (MS)

Obijective: To determine the molecular weight and fragmentation pattern of 2-amino-2-(4-
bromophenyl)acetic acid.

Methodology (Electron lonization - EI):

e Sample Introduction:
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o Introduce a small amount of the sample into the mass spectrometer via a direct insertion
probe or by heating a solid sample to induce sublimation.

e |onization:

o Bombard the gaseous sample molecules with a high-energy electron beam (typically 70
eV). This will cause ionization and fragmentation.

e Mass Analysis:

o The resulting positively charged ions are accelerated and separated based on their mass-
to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

o Detection:

o The detector records the abundance of each ion at a specific m/z value, generating the
mass spectrum. The characteristic isotopic pattern of bromine (7°Br and 8!Br in an
approximate 1:1 ratio) should be observable for bromine-containing fragments.

Signaling Pathways and Experimental Workflows

The following diagram illustrates a general workflow for the spectroscopic analysis of a
chemical compound like 2-amino-2-(4-bromophenyl)acetic acid.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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